Lipophilicity (cLogP) Comparison: 2-Benzoylbenzoyl vs. 2,6-Dimethoxybenzoyl Substituent Impact on Predicted CNS Permeability
The 2-benzoylbenzoyl group in the target compound (CAS 1049201-44-6) is predicted to confer higher lipophilicity compared to the 2,6-dimethoxybenzoyl group in the closest analog (CAS 1040639-98-2). Based on calculated cLogP values for the respective benzoyl fragments, the 2-benzoylbenzoyl substituent contributes approximately 1.5–2.0 log units more lipophilicity than the 2,6-dimethoxybenzoyl group [1]. This difference could result in greater CNS penetration potential for the target compound, a critical parameter for glycine transporter inhibitors targeting schizophrenia and cognitive disorders [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) of the benzoyl substituent |
|---|---|
| Target Compound Data | 2-Benzoylbenzoyl fragment: estimated cLogP contribution ~3.5–4.0 |
| Comparator Or Baseline | 2,6-Dimethoxybenzoyl fragment: estimated cLogP contribution ~1.5–2.0 |
| Quantified Difference | Approximately 1.5–2.0 log units higher for the target compound |
| Conditions | Fragment-based cLogP calculation; no direct experimental logD measurement for either compound is available in the public domain |
Why This Matters
The higher predicted lipophilicity of the target compound may offer advantages in CNS drug discovery campaigns where sufficient brain penetration is required.
- [1] Calculated fragment cLogP values using ChemDraw/ACD Labs prediction algorithms. 2-Benzoylbenzoyl fragment vs. 2,6-dimethoxybenzoyl fragment. View Source
- [2] Stalder H, Pinard E, Jolidon S, et al. Benzoyl-piperazine derivatives as glycine uptake inhibitors. US20050209241A1. 2005. View Source
